1-(4-chlorobenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole
Description
1-(4-chlorobenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole is a dihydroimidazole derivative characterized by two key structural motifs: a 4-chlorobenzenesulfonyl group at position 1 and a naphthalen-1-ylmethyl substituent at position 2. Its molecular formula is C₂₀H₁₇ClN₂O₂S, with a molar mass of 384.88 g/mol . The compound belongs to the imidazoline class, which is notable for its pharmacological relevance, particularly in targeting α₂-adrenergic and imidazoline (I₂) receptors . The sulfonyl group enhances stability and may influence receptor binding affinity, while the naphthalene moiety contributes to lipophilicity and π-π interactions in biological systems.
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-2-(naphthalen-1-ylmethyl)-4,5-dihydroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2S/c21-17-8-10-18(11-9-17)26(24,25)23-13-12-22-20(23)14-16-6-3-5-15-4-1-2-7-19(15)16/h1-11H,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMPETSSERTVQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)CC2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole typically involves multiple steps:
Formation of the Dihydroimidazole Ring: The dihydroimidazole ring can be synthesized through the condensation of an appropriate diamine with a carbonyl compound under acidic or basic conditions.
Introduction of the Naphthalen-1-ylmethyl Group: This step involves the alkylation of the dihydroimidazole ring with a naphthalen-1-ylmethyl halide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzenesulfonyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
1-(4-chlorobenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group can form hydrogen bonds or ionic interactions, while the naphthalen-1-ylmethyl group can participate in π-π stacking interactions.
Comparison with Similar Compounds
Structural Analogues with Modified Sulfonyl Groups
Several analogues share the 2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole core but differ in the sulfonyl substituent (see Table 1):
Key Insights :
Functional Group Variations in Related Imidazoles
2.2.1 Sulfanyl vs. Sulfonyl Derivatives
- : 2-[(4-Chlorobenzyl)sulfanyl]-1-[(4-nitrophenyl)sulfonyl]-4,5-dihydro-1H-imidazole replaces the naphthalenylmethyl group with a sulfanyl moiety. Sulfanyl groups (-S-) are less polar than sulfonyl (-SO₂-), leading to higher lipophilicity but lower metabolic stability .
- : 2-[(2-Chlorophenyl)methylsulfanyl]-1-(4-chlorophenyl)sulfonyl-4,5-dihydroimidazole combines sulfonyl and sulfanyl groups, balancing polarity and receptor affinity .
2.2.2 Non-Sulfonylated Imidazolines
- : 2-(2-(Naphthalen-1-yl)ethyl)-4,5-dihydro-1H-imidazole lacks the sulfonyl group but retains I₂ receptor activity. This suggests the naphthalene moiety is critical for receptor interaction, while sulfonyl groups modulate selectivity .
- : Naphazoline Hydrochloride (2-(Naphthalen-2-ylmethyl)-4,5-dihydro-1H-imidazole) is a clinically used α-adrenergic agonist. The absence of sulfonyl groups reduces molecular weight (MW = 246.73 g/mol) and enhances bioavailability compared to the target compound .
Pharmacological and Physicochemical Comparisons
- Melting Points : The target compound’s melting point is unreported, but structurally similar imidazoles (e.g., 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole) exhibit mp = 120°C, suggesting moderate crystallinity .
- Solubility: Sulfonylated derivatives (e.g., target compound) are less soluble in polar solvents than non-sulfonylated analogues (e.g., naphazoline) due to increased molecular weight and hydrophobicity .
- Receptor Binding : The target compound’s sulfonyl group may enhance I₂ receptor affinity compared to sulfanyl or alkyl-substituted imidazolines .
Biological Activity
Overview
1-(4-Chlorobenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole is a complex organic compound that combines a sulfonyl group with a naphthalenyl moiety attached to a dihydroimidazole ring. This unique structure suggests potential biological activities, particularly in medicinal chemistry and materials science.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonyl group can participate in hydrogen bonding and ionic interactions, while the naphthalen-1-ylmethyl group may engage in π-π stacking interactions. Such interactions could modulate the activity of proteins involved in critical biological processes.
Antimicrobial Activity
Research has indicated that imidazole derivatives exhibit significant antimicrobial properties. For instance, Jain et al. synthesized various imidazole compounds and evaluated their antimicrobial activity against bacteria such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results demonstrated that certain derivatives displayed promising antibacterial effects, suggesting potential applications for this compound in combating bacterial infections .
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazole-containing compounds. A study evaluating several synthesized compounds found that certain imidazole derivatives exhibited selective cytotoxicity against cancer cell lines such as HeLa (cervical cancer) and HCT-116 (colon cancer). For example, compounds derived from similar structures showed IC50 values in the range of 6–11 μM against HeLa cells, indicating strong anti-proliferative effects . The mechanisms underlying these effects included apoptosis induction and cell cycle arrest, particularly in the sub-G1 phase.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound Name | Structure | Notable Activities |
|---|---|---|
| 1-(4-chlorobenzenesulfonyl)-4-[(naphthalen-1-yl)methyl]piperazine | Structure | Antimicrobial |
| 2-(4-substituted phenyl)-1-substituted-4,5-diphenyl-1H-imidazole | Structure | Antibacterial |
| 4-Chloro-N-[imino]imidazole derivatives | Structure | Anticancer |
This table illustrates that while other compounds also exhibit biological activities, the specific combination of functional groups in this compound may confer unique properties that warrant further investigation.
Case Study 1: Antibacterial Evaluation
In a controlled study, a series of imidazole derivatives were tested for their antibacterial efficacy using the cylinder well diffusion method. Among these, derivatives similar to our compound showed significant inhibition zones against E. coli and S. aureus, establishing a benchmark for future research on the antibacterial properties of this compound.
Case Study 2: Cancer Cell Line Testing
A comprehensive evaluation of imidazole derivatives was conducted on various cancer cell lines. The results indicated that certain derivatives induced apoptosis through caspase activation pathways in HeLa cells. The study highlighted the importance of structure-function relationships in developing effective anticancer agents based on imidazole scaffolds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
